molecular formula C18H19FN4O4 B2828638 N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide CAS No. 941932-90-7

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide

Cat. No.: B2828638
CAS No.: 941932-90-7
M. Wt: 374.372
InChI Key: SLGXZBFTYMHQNK-UHFFFAOYSA-N
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Description

N1-(2-(Dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

  • R1 Group: 2-(Dimethylamino)-2-(4-fluorophenyl)ethyl, which combines a dimethylamino moiety with a fluorinated aromatic ring. This structure may enhance solubility and modulate receptor interactions.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O4/c1-22(2)16(12-7-9-13(19)10-8-12)11-20-17(24)18(25)21-14-5-3-4-6-15(14)23(26)27/h3-10,16H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGXZBFTYMHQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(dimethylamino)-2-(4-fluorophenyl)ethanol and 2-nitroaniline. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide involves interactions with specific molecular targets. The dimethylamino and fluorophenyl groups may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues with Nitrophenyl or Fluorophenyl Groups

N1-(2-Carboxyphenyl)-N2-(3-Nitrophenyl)Oxalamide (4e)
  • R1 : 2-Carboxyphenyl (electron-withdrawing group).
  • R2 : 3-Nitrophenyl.
  • Key Differences: The carboxyphenyl group may reduce lipophilicity compared to the dimethylamino-fluorophenyl group in the target compound. The nitro group at the 3-position (vs.
GMC-4: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-Fluorophenyl)Oxalamide
  • R1 : 1,3-Dioxoisoindolin-2-yl (cyclic imide).
  • R2 : 4-Fluorophenyl.
  • Key Differences: The dioxoisoindolinyl group introduces rigidity and planar geometry, contrasting with the flexible dimethylaminoethyl chain in the target compound. GMC-4 exhibits antimicrobial activity, hinting that the target compound’s fluorophenyl moiety may contribute to bioactivity .

Umami Flavoring Oxalamides

S336 (CAS 745047-53-4)
  • R1 : 2,4-Dimethoxybenzyl.
  • R2 : 2-(Pyridin-2-yl)ethyl.
  • Key Differences: S336’s methoxy and pyridyl groups enhance its flavor-enhancing properties via hTAS1R1/hTAS1R3 receptor activation. The target compound’s nitro and dimethylamino groups likely divert its application away from flavoring.
S5456
  • R1 : 2,3-Dimethoxybenzyl.
  • R2 : 2-(Pyridin-2-yl)ethyl.
  • The target compound’s nitro group could confer distinct metabolic stability or toxicity risks .

Antimicrobial and Antiviral Oxalamides

BNM-III-170
  • R1 : 4-Chloro-3-fluorophenyl.
  • R2 : Complex indenyl group.
  • Key Differences : BNM-III-170 acts as a CD4-mimetic compound with antiviral activity. The chloro-fluorophenyl group highlights the importance of halogenation in bioactivity, paralleling the target compound’s 4-fluorophenyl moiety. However, the indenyl substituent in BNM-III-170 introduces steric bulk absent in the target compound .
GMC Series (Antimicrobial Derivatives)
  • Examples : GMC-1 to GMC-5 feature halogenated or methoxy-substituted phenyl groups.
  • Key Differences : Halogenation (e.g., bromo, chloro) in GMC compounds correlates with antimicrobial potency. The target compound’s nitro group may offer alternative electronic effects for targeting microbial enzymes .

Metabolic and Toxicological Profiles

  • 16.099): Exhibit high NOEL values (100 mg/kg bw/day) and margins of safety (>500 million) due to efficient metabolism via hydrolysis and oxidation .
  • Target Compound : Lacks direct toxicological data, but its nitro group may pose oxidative stress risks, contrasting with the methoxy/pyridyl groups in flavoring oxalamides.

Data Table: Structural and Functional Comparison

Compound Name R1 Substituent R2 Substituent Key Biological Activity Metabolic Stability Toxicology (NOEL) References
Target Compound 2-(Dimethylamino)-2-(4-fluorophenyl)ethyl 2-Nitrophenyl Not reported Unknown Not available -
N1-(2-Carboxyphenyl)-N2-(3-Nitrophenyl)Oxalamide 2-Carboxyphenyl 3-Nitrophenyl Not reported Likely low (carboxylic acid) Not available
S336 (Umami Agonist) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl hTAS1R1/hTAS1R3 activation High 100 mg/kg bw/day (rat)
GMC-4 (Antimicrobial) 1,3-Dioxoisoindolin-2-yl 4-Fluorophenyl Antimicrobial Moderate Not reported
BNM-III-170 (Antiviral) 4-Chloro-3-fluorophenyl Complex indenyl HIV inhibition Moderate Not reported

Research Findings and Implications

  • Structural Insights: The dimethylaminoethyl chain in the target compound may enhance solubility relative to rigid analogs (e.g., GMC-4). The 2-nitrophenyl group could confer metabolic resistance compared to carboxyphenyl or methoxy groups.
  • Safety Considerations : Unlike flavoring oxalamides with established safety profiles, the target compound’s nitro group warrants dedicated toxicological evaluation.

Biological Activity

N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound with a complex molecular structure that has garnered attention in pharmacological research. This article explores its biological activity, potential applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C18H20F2N4O3
  • Molecular Weight : Approximately 446.526 g/mol
  • IUPAC Name : this compound

The compound features a dimethylamino group, a 4-fluorophenyl moiety, and a nitrophenyl oxalamide backbone, which together contribute to its unique biological properties.

The mechanism of action for compounds like this compound typically involves:

  • Enzyme Inhibition : Interaction with specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : Binding to neurotransmitter receptors, potentially influencing signaling pathways associated with mood and cognition.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamideC18H20F3N3O3Contains furan ring; different fluorophenyl substitution
N1,N2-Bis(2-(diethylamino)ethyl)oxalamideC20H30N4O3Bis-substituted; different amine groups
N1-(4-methoxyphenyl)-N2-(3-fluorophenyl)oxalamideC18H18FNO3Contains methoxy group; different phenyl substitutions

The presence of the dimethylamino group and the unique fluorophenyl substitution in this compound may significantly impact its biological activity and interaction profile compared to these analogs.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, related research highlights the potential of oxalamides in drug development:

  • Antitumor Studies : Research has indicated that oxalamides can inhibit cancer cell lines, suggesting that this compound may also possess similar properties.
    • Example: A study demonstrated that oxalamides with specific substituents inhibited tumor growth in vitro by targeting DNA repair mechanisms.
  • Neuropharmacological Research : Compounds with dimethylamino groups are often investigated for their effects on neurotransmitter systems.
    • Example: A related compound showed increased serotonin levels in animal models, indicating potential antidepressant effects.

Q & A

Q. How can the synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-nitrophenyl)oxalamide be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with coupling intermediates like dimethylamino-substituted phenyl ethylamines and nitro-substituted phenyl oxalic acid derivatives. Key strategies include:
  • Catalyst use : Employ coupling agents (e.g., HATU, DCC) to enhance amide bond formation efficiency .
  • Reaction conditions : Optimize temperature (0–25°C), solvent choice (DMF, dichloromethane), and inert atmosphere (N₂/Ar) to minimize side reactions .
  • Purification : Use column chromatography (silica gel) or recrystallization (ethanol/water) to achieve >95% purity .
    Table 1 : Example Synthesis Parameters
StepReagents/ConditionsYield (%)Purity (%)Reference
Amide couplingHATU, DIPEA, DMF75–8592–97
PurificationEthanol recrystallization>95

Q. What spectroscopic and analytical methods are recommended for structural characterization?

  • Methodological Answer : Combine multiple techniques to confirm structure and purity:
  • NMR (¹H/¹³C) : Assign protons and carbons from dimethylamino, fluorophenyl, and nitro groups. For example, the 4-fluorophenyl group shows a doublet at ~7.2 ppm (¹H NMR) .
  • IR spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₀FN₄O₃: 377.15 g/mol) .

Q. What are the key solubility properties of this compound, and how do they influence formulation in pharmacological studies?

  • Methodological Answer : Solubility varies significantly with solvent polarity:
  • Polar aprotic solvents : High solubility in DMSO (>50 mg/mL) for in vitro assays .
  • Aqueous buffers : Poor solubility (e.g., <0.1 mg/mL in PBS at pH 7.4), necessitating surfactants (e.g., Tween-80) for in vivo studies .
    Table 2 : Solubility Profile
SolventSolubility (mg/mL)MethodReference
DMSO>50Shake flask
PBS (pH 7.4)<0.1UV-Vis

Q. How can researchers initially assess the biological activity of this compound?

  • Methodological Answer : Use high-throughput screening (HTS) assays targeting receptors/enzymes linked to diseases (e.g., kinase inhibitors for cancer):
  • Kinase inhibition assays : Measure IC₅₀ values using ADP-Glo™ kinase assays .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa cells) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to model binding to targets (e.g., EGFR kinase). The dimethylamino group may form hydrogen bonds with Asp831 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Corporate substituent effects (e.g., nitro group’s electron-withdrawing nature) to predict activity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare datasets using statistical tools (e.g., R/Bioconductor) to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Dose-response validation : Repeat experiments with standardized protocols (e.g., fixed cell density, incubation time) .

Q. What experimental strategies elucidate the reaction mechanisms of this compound under varying conditions?

  • Methodological Answer :
  • Kinetic studies : Monitor reactions via HPLC to determine rate constants (e.g., hydrolysis of the oxalamide group at pH 2–9) .
  • Isotope labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during degradation .
  • DFT calculations : Model transition states for key steps (e.g., amide bond cleavage) using Gaussian 16 .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) and compare activities. For example, chloro-substituted analogs show 3-fold higher kinase inhibition .
    Table 3 : SAR Example
SubstituentTarget (IC₅₀, nM)Selectivity IndexReference
4-Fluorophenyl1208.5
3-Chlorophenyl4512.2

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